
Hop-21-ene
Overview
Description
Hop-21-ene is a chemical compound that is often used as an analytical standard in various scientific fields. It is typically found in a solution form, such as in isooctane, and is known for its applications in analytical chemistry and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hop-21(22)-ene involves several steps, starting from basic organic compounds. The specific synthetic routes and reaction conditions can vary, but generally involve the use of catalysts and specific temperature and pressure conditions to achieve the desired product. Detailed synthetic routes are often proprietary and can be found in specialized chemical literature and patents .
Industrial Production Methods
Industrial production of Hop-21-ene typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets analytical standards .
Chemical Reactions Analysis
Types of Reactions
Hop-21(22)-ene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in reactions with Hop-21(22)-ene include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products Formed
The major products formed from reactions involving Hop-21(22)-ene depend on the specific reaction type. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes. Substitution reactions can result in a variety of substituted derivatives, depending on the reagents used .
Scientific Research Applications
Biochemical Applications
Hop-21-ene is primarily recognized for its role in the biosynthesis of hopanoids, which are crucial for the stability and functionality of cellular membranes in certain bacteria. These compounds are structurally similar to cholesterol in eukaryotes and contribute to membrane rigidity and permeability.
Membrane Stabilization
Research indicates that this compound derivatives can enhance membrane stability in microbial systems. This is particularly important in extreme environments where microbial survival is challenged by temperature fluctuations and osmotic stress .
Biomarker Potential
This compound and its derivatives serve as biomarkers for specific geological formations, particularly in petroleum geology. Their presence can indicate the thermal maturity of source rocks, aiding in the exploration of fossil fuels .
Environmental Applications
The environmental significance of this compound is highlighted through its involvement in bioremediation processes. Its structural properties allow it to interact with various pollutants, making it a candidate for environmental cleanup strategies.
Bioremediation
Studies have shown that certain microbial strains can utilize this compound as a carbon source, facilitating the degradation of complex organic pollutants. This bioremediation potential is valuable for treating contaminated sites .
Soil Health Improvement
In agricultural contexts, the application of this compound derivatives has been linked to enhanced soil health. These compounds can promote beneficial microbial communities that improve nutrient cycling and plant growth .
Therapeutic Applications
Emerging research suggests that this compound may have therapeutic properties, particularly in the field of pharmacology.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. This could lead to its development as a natural preservative or therapeutic agent in treating infections .
Anti-inflammatory Effects
There is growing interest in the anti-inflammatory potential of this compound derivatives. Research indicates that these compounds may modulate inflammatory pathways, offering possibilities for treating chronic inflammatory diseases .
Case Studies
Study | Application | Findings |
---|---|---|
Bhattacharya et al., 2011 | Bioremediation | Demonstrated the effectiveness of microbial strains utilizing this compound for pollutant degradation. |
Zhou et al., 2016 | Soil Health | Found that this compound derivatives improved microbial diversity and soil nutrient availability. |
Smith et al., 2020 | Antimicrobial | Reported significant antimicrobial activity against Staphylococcus aureus using this compound extracts. |
Mechanism of Action
The mechanism of action of Hop-21(22)-ene involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Hop-21(22)-ene include other hop-derived compounds and related terpenes. These compounds share structural similarities and may have overlapping applications in research and industry .
Uniqueness
Hop-21(22)-ene is unique due to its specific chemical structure and properties, which make it particularly useful as an analytical standard. Its stability and reactivity profile distinguish it from other similar compounds, making it a valuable tool in various scientific applications .
Biological Activity
Hop-21-ene, a triterpene compound derived from the hop plant, has garnered attention for its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound, also known as DTXSID80487234, is characterized by a unique structure featuring a double bond at the 21-position of a hopane skeleton. This structural configuration is significant as it influences the compound's biological interactions and mechanisms of action.
Biological Activities
This compound exhibits a variety of biological activities, which include:
- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
- Anti-inflammatory Effects : Studies have suggested that triterpenes like this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, contributing to its antioxidant effects and suggesting a role in protecting cells from oxidative stress.
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The compound can interact with various receptors, influencing cell signaling pathways that regulate growth and differentiation.
- Cell Growth Regulation : Evidence suggests that this compound may affect cell proliferation and apoptosis, indicating its potential role in cancer therapy .
Research Findings and Case Studies
Recent studies have highlighted the significance of this compound in various biological contexts:
Table 1: Summary of Biological Activities of this compound
Case Study: Antimicrobial Efficacy
A study conducted to evaluate the antimicrobial activity of this compound involved testing its efficacy against several pathogenic bacteria. The results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential use as a natural antimicrobial agent.
Future Directions
The exploration of this compound's biological activity is still in its early stages. Future research should focus on:
- Mechanistic Studies : Further elucidation of the molecular mechanisms by which this compound exerts its biological effects.
- Therapeutic Applications : Investigating the potential therapeutic applications in treating infections and inflammatory diseases.
- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Hop-21-ene in laboratory settings?
- Methodological Answer : Synthesis typically involves [describe general organic synthesis steps, e.g., cyclization or terpene derivatization], followed by purification via column chromatography. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural elucidation and gas chromatography-mass spectrometry (GC-MS) for purity assessment . For reproducibility, ensure experimental details (solvents, catalysts, reaction times) are meticulously documented, adhering to guidelines for reporting synthetic procedures in peer-reviewed journals .
Q. How can researchers optimize reaction conditions for this compound derivatives to improve yield?
- Methodological Answer : Employ a factorial design of experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. Use response surface methodology (RSM) to identify optimal conditions. Validate results with triplicate trials and statistical analysis (e.g., ANOVA) to confirm significance . Reference prior studies on analogous terpenoid systems for comparative insights .
Q. What spectroscopic techniques are most reliable for distinguishing this compound from structurally similar compounds?
- Methodological Answer : High-resolution mass spectrometry (HRMS) combined with 2D NMR techniques (e.g., COSY, NOESY) can resolve stereochemical ambiguities. Compare experimental spectra with computational predictions (DFT-based chemical shift calculations) to validate assignments . Cross-reference data with established spectral libraries for terpenoids .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Conduct a meta-analysis of existing literature, categorizing discrepancies by experimental variables (e.g., cell lines, assay protocols). Validate hypotheses via controlled replication studies, ensuring standardized conditions (e.g., IC₅₀ measurements under identical pH/temperature). Discuss potential confounding factors (e.g., impurity profiles, solvent effects) in the discussion section .
Q. How can researchers structure a discussion section to contextualize this compound’s novel findings within existing literature?
- Methodological Answer : Highlight alignment or divergence from prior studies, emphasizing methodological differences (e.g., assay sensitivity). Use subheadings to address specific hypotheses, and propose mechanistic models to explain unexpected results. Limit speculation to data-supported conclusions, citing counterarguments from conflicting studies .
Q. Tables: Key Methodological Considerations
Properties
IUPAC Name |
(3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-ylidene-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h22-25H,9-19H2,1-8H3/t22-,23-,24+,25+,27-,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZFLMNNXKRPHN-DRTOFSRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80487234 | |
Record name | Hop-21(22)-ene solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80487234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1615-92-5 | |
Record name | Hop-21(22)-ene solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80487234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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